molecular formula C10H13BFNO3 B14089860 (2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid

(2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid

Cat. No.: B14089860
M. Wt: 225.03 g/mol
InChI Key: ZIRCERAMSYYRSC-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a tetrahydropyran moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation reaction, where a halogenated pyridine is treated with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve the use of solvents like methanol, ethanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions include alcohols, ketones, boranes, hydroborates, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of (2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophilic sites, leading to the formation of stable boronate esters. These interactions play a crucial role in the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid lies in its combination of a fluoro-substituted pyridine ring and a tetrahydropyran moiety. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C10H13BFNO3

Molecular Weight

225.03 g/mol

IUPAC Name

[2-fluoro-6-(oxan-4-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H13BFNO3/c12-10-8(11(14)15)1-2-9(13-10)7-3-5-16-6-4-7/h1-2,7,14-15H,3-6H2

InChI Key

ZIRCERAMSYYRSC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C2CCOCC2)F)(O)O

Origin of Product

United States

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